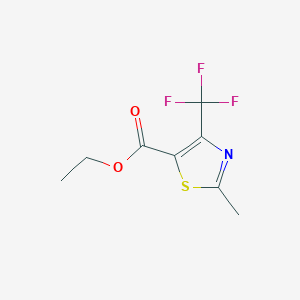

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Übersicht

Beschreibung

Ethyl thiazole carboxylates and their derivatives are of significant interest in the field of organic and medicinal chemistry due to their diverse biological activities and potential applications in drug development. These compounds are recognized for their structural complexity and the challenging nature of their synthesis.

Synthesis Analysis

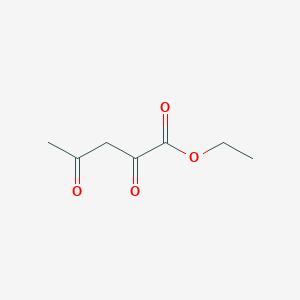

The synthesis of ethyl thiazole derivatives often involves cyclization reactions, interaction with different arylidene malononitrile derivatives, and reactions under specific conditions such as room temperature in ethanol/triethylamine (TEA) solutions (Mohamed, 2021). Another approach described a one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from thioureas or thioamides and 2-chloro-1,3-dicarbonyl compounds in an ionic liquid, showcasing an innovative method for constructing the thiazole ring (Yavari et al., 2009).

Molecular Structure Analysis

Molecular structure characterization of thiazole derivatives is essential for understanding their chemical behavior and potential applications. Studies have employed X-ray diffraction, spectroscopic methods, and density functional theory (DFT) calculations to elucidate the structures of these compounds (Haroon et al., 2018). These analyses reveal the geometric parameters, vibrational assignments, and molecular orbitals, contributing to a comprehensive understanding of their chemical properties.

Chemical Reactions and Properties

Ethyl thiazole carboxylates undergo a variety of chemical reactions, including transformations into different derivatives through reactions with arylidene malononitrile derivatives or by treatment with different electrophilic reagents (Mohamed, 2021). These reactions expand the scope of their applications in organic synthesis and drug discovery.

Wissenschaftliche Forschungsanwendungen

-

Organic Synthesis and Medicinal Chemistry

- This compound is a thiazole derivative that can be used as an intermediate in organic synthesis and medicinal chemistry.

- It can be used in the synthesis of pesticide molecules, insecticides, and other biologically active molecules.

-

Synthetic Process and Chemical Reactions

- This compound is utilized as a primary material in various synthetic processes and is a key intermediate in the production of novel fungicides like thifuzamide.

- The synthesis involves cyclization, hydrolysis, and reactions with compounds like thionyl chloride and 2,6-dibromo-4-trifluoromethoxy aniline, resulting in yields above 55.4%.

-

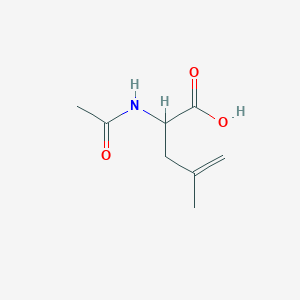

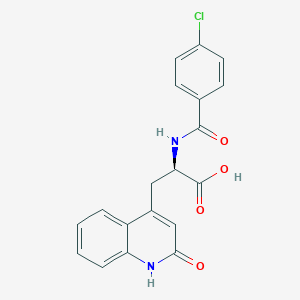

Design and Synthesis of Heterocyclic Compounds

- This compound plays a significant role in the design and synthesis of constrained heterocyclic γ-amino acids, which are crucial for mimicking the secondary structures of proteins like helices and β-sheets.

- The synthesis process offers a highly flexible method for introducing various lateral chains, broadening its applications in drug design and molecular biology.

-

Antibacterial and Antifungal Applications

- The derivatives of this compound demonstrate significant antibacterial and antifungal properties.

- Novel thiazole compounds containing an ether structure synthesized using this acid exhibit fungicidal activities against various pathogens, showcasing its potential in developing new antimicrobial agents.

-

Synthesis of Trifluoromethylpyridines

- Trifluoromethylpyridines, which can be synthesized using similar compounds, are key structural motifs in active agrochemical and pharmaceutical ingredients .

- More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

-

Development of Fluorinated Organic Chemicals

-

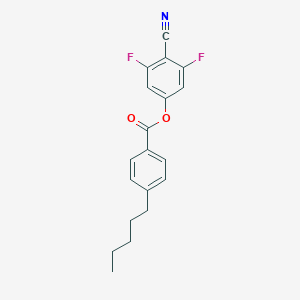

Synthesis of Fluorinated Benzoates

-

Development of Fluorinated Pesticides

- Trifluoromethyl-containing compounds, such as trifluoromethylpyridines, are widely used in the development of pesticides .

- More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Eigenschaften

IUPAC Name |

ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-3-14-7(13)5-6(8(9,10)11)12-4(2)15-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNJDCSKTSRSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363345 | |

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

CAS RN |

117724-62-6 | |

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)

![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)

![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)

![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)